molecular formula C14H14N2S B14373083 N,N-Dimethyl-10H-phenothiazin-2-amine CAS No. 92192-93-3

N,N-Dimethyl-10H-phenothiazin-2-amine

Cat. No.: B14373083
CAS No.: 92192-93-3
M. Wt: 242.34 g/mol
InChI Key: YCFJVFNYWSEEJT-UHFFFAOYSA-N
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Description

For Research Use Only. Not for diagnostic or therapeutic procedures, nor for human or veterinary use. N,N-Dimethyl-10H-phenothiazin-2-amine is a chemical compound based on the phenothiazine ring system, a structure of significant interest in medicinal chemistry and pharmaceutical research. The phenothiazine core is known for its versatile pharmacological properties, primarily acting as a scaffold for dopamine receptor antagonism . Researchers value this core structure for its ability to interact with a range of central nervous system targets, which has led to the development of numerous therapeutic agents for conditions such as psychosis, nausea, and allergies . The specific substitution pattern on the phenothiazine nucleus, including the dimethylamine group at the 2-position, is a key area of study in Structure-Activity Relationship (SAR) investigations, as modifications at this site can profoundly influence the compound's affinity for various neurotransmitter receptors and its overall pharmacological profile . In a research setting, this compound serves as a valuable building block or intermediate for the synthesis and development of more complex phenothiazine derivatives . It provides a foundational structure for exploring new chemical entities with potential activity at histamine H1 receptors, dopaminergic receptors, and serotonergic receptors . Scientists utilize it in neuroscience and biochemistry to study receptor binding and signaling pathways, as well as in medicinal chemistry programs aimed at optimizing lead compounds for improved efficacy and reduced side effects. As with all phenothiazine-based chemicals, researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92192-93-3

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

N,N-dimethyl-10H-phenothiazin-2-amine

InChI

InChI=1S/C14H14N2S/c1-16(2)10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)17-14/h3-9,15H,1-2H3

InChI Key

YCFJVFNYWSEEJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)SC3=CC=CC=C3N2

Origin of Product

United States

Synthetic Methodologies for N,n Dimethyl 10h Phenothiazin 2 Amine and Its Analogs

General Synthetic Routes to the Phenothiazine (B1677639) Core

The construction of the fundamental 10H-phenothiazine ring system can be achieved through various synthetic strategies, primarily involving the formation of the central thiazine (B8601807) ring.

Classical and modern cyclization methods provide the primary access to the phenothiazine nucleus. One of the earliest and most direct methods is the thionation of diphenylamine (B1679370) with elemental sulfur, often catalyzed by iodine. jmedchem.comwikipedia.org This reaction involves the direct insertion of a sulfur atom to form the characteristic tricyclic structure. jmedchem.com

The Ullmann reaction, a copper-catalyzed coupling process, represents another key strategy. jmedchem.com This method can be applied in the cyclization of appropriately substituted precursors, such as the reaction between 2-bromodiphenylamine and a sulfur source. jmedchem.com Variations of this approach, known as Ullmann cyclization or condensation, are widely used for forming the 1,4-thiazine ring. researchgate.net A related intramolecular pathway is the Smiles rearrangement, where a phenyl or azinyl group migrates from a sulfur atom to a nitrogen atom, followed by cyclization to form the phenothiazine ring system. researchgate.net More recent developments include transition-metal-free approaches, such as the iodine-catalyzed direct cyclization of o-nitrothiophenols with cyclohexanones. semanticscholar.org

Modern organic synthesis has increasingly relied on transition metal catalysis to construct complex molecules with high efficiency and selectivity. bohrium.com The synthesis of phenothiazines has significantly benefited from these advancements, particularly through palladium- and copper-catalyzed cross-coupling reactions. researchgate.net

A two-step synthesis has been developed utilizing a dual-catalytic ortho-thioarylation of anilines, employing a super Lewis acid (iron(III) triflimide) and a Lewis base, followed by cyclization via an Ullmann-Goldberg or Buchwald-Hartwig coupling reaction. researchgate.net Sequentially palladium-catalyzed three-component reactions have also been used to synthesize electronically diverse 3,10-diaryl phenothiazines in a one-pot fashion. researchgate.net

Copper catalysis is also prominent, with methods such as the ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols providing an efficient route to the phenothiazine scaffold. dntb.gov.ua These transition metal-catalyzed methods offer significant advantages in terms of substrate scope and reaction conditions compared to classical procedures. birmingham.ac.uk

Advanced Synthetic Techniques for N,N-Dimethyl-10H-phenothiazin-2-amine Functionalization

To improve the efficiency, yield, and environmental footprint of phenothiazine synthesis, advanced techniques utilizing alternative energy sources and novel catalytic systems have been developed. nih.gov

The development of heterogeneous catalysts is a key area in green chemistry, as these catalysts can be easily recovered and reused. For phenothiazine synthesis, an efficient heterogeneous catalyst comprising copper oxide nanoparticles supported on an aerogel-like resorcinol-formaldehyde resin (CuO@ARF) has been developed for on-water C-S coupling reactions, which is a critical step in forming the phenothiazine ring. dntb.gov.ua This approach provides a sustainable alternative to homogeneous catalytic systems.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.govjmedchem.com This technique has been successfully applied to the synthesis of phenothiazine derivatives. mdpi.comresearchgate.net The key advantage of microwave irradiation is its ability to provide uniform and rapid heating, which enhances reaction kinetics. jmedchem.com

Microwave activation has been used for the thionation of diphenylamines in "dry media" (adsorbed on an inorganic solid support like alumina), a method that is particularly effective for preparing sterically hindered derivatives that are inaccessible through conventional heating. tandfonline.com This solvent-free approach is both efficient and environmentally friendly. tandfonline.com Studies directly comparing conventional and microwave-assisted methods for the synthesis of phenothiazine-based imidazole (B134444) derivatives have demonstrated dramatic reductions in reaction time (from over 6 hours to 10-12 minutes) and significant improvements in isolated yields. researchgate.net

Comparison of Conventional and Microwave-Assisted Synthesis of Phenothiazine-Based Imidazole Derivatives researchgate.net
CompoundMethodReaction Time (minutes)Isolated Yield (%)
3aConventional37070
3aMicrowave1084
3bConventional39074
3bMicrowave1188
3cConventional38080
3cMicrowave1086
3dConventional38079
3dMicrowave1288

Ultrasound irradiation (sonication) is another energy-efficient technique that enhances chemical reactivity through acoustic cavitation. This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. researchgate.net The application of ultrasound has been shown to improve both rates and yields in the synthesis of various phenothiazine derivatives. researchgate.netresearchgate.net

For instance, in the synthesis of N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide derivatives, carrying out the reactions under ultrasonic irradiation led to significant improvements in reaction times and yields compared to classical stirring methods. researchgate.net Similarly, the Claisen–Schmidt condensation to produce phenothiazine-cyanochalcones saw reaction times reduced from 24 hours under conventional reflux to just 2 minutes under sonication, with comparable or even improved yields. nih.gov This demonstrates the potential of ultrasound to dramatically increase the efficiency of synthetic procedures for functionalizing the phenothiazine core. nih.govnih.gov

Comparison of Conventional and Ultrasound-Assisted Synthesis of Phenothiazine Derivatives researchgate.netnih.gov
Reaction / CompoundMethodReaction TimeIsolated Yield (%)
Synthesis of Compound 5aConventional180 min72
Synthesis of Compound 5aUltrasound25 min85
Synthesis of Compound 5cConventional240 min70
Synthesis of Compound 5cUltrasound30 min83
Synthesis of Cyanochalcone 1mConventional24 h67
Synthesis of Cyanochalcone 1mUltrasound2 min74

Combinatorial Synthesis Approaches

Combinatorial chemistry offers a powerful platform for the rapid generation of large libraries of compounds for high-throughput screening. While specific literature on the combinatorial synthesis of this compound is not extensively detailed, the principles of combinatorial synthesis can be applied to the phenothiazine scaffold. These approaches often rely on solid-phase or solution-phase methodologies to systematically vary substituents around the core structure.

A plausible combinatorial strategy for generating analogs of this compound could involve a multi-component reaction approach. For instance, a library of substituted 2-aminothiophenols could be reacted with a diverse set of substituted 1,3-cyclohexanediones and various amines in a one-pot synthesis. This would lead to a wide array of phenothiazine derivatives with varied substitution patterns on the aromatic rings and at the nitrogen atom.

Another potential approach is the use of solid-phase synthesis. A phenothiazine core could be anchored to a solid support, followed by sequential reactions to introduce diversity. For example, a resin-bound phenothiazine with a reactive handle at the 2-position could undergo a series of coupling reactions with different building blocks. Subsequent modification of the N-10 position would further expand the library.

Table 1: Hypothetical Combinatorial Synthesis of Phenothiazine Analogs

Building Block 1 (Substituted 2-aminothiophenol)Building Block 2 (Substituted cyclohexanone)Building Block 3 (Amine)Potential Product
2-amino-5-chlorothiophenol4-MethylcyclohexanoneDimethylamineN,N,7-trimethyl-2-chloro-10H-phenothiazine
2-amino-4-methoxythiophenolCyclohexanonePiperidine (B6355638)8-Methoxy-10-(piperidin-1-yl)-1,2,3,4-tetrahydrophenothiazine
2-aminothiophenol4-tert-ButylcyclohexanoneMorpholine8-tert-Butyl-10-morpholino-1,2,3,4-tetrahydrophenothiazine

This table represents a conceptual combinatorial library and is for illustrative purposes.

Regioselective Derivatization Strategies for Phenothiazine-2-amine Analogues

The functionalization of the phenothiazine nucleus at specific positions is crucial for tuning its biological and electronic properties. Regioselective derivatization strategies allow for the precise introduction of substituents on the phenothiazine core and modification of the amine functions.

Introduction of Substituents on the Phenothiazine Core

The phenothiazine ring is susceptible to electrophilic substitution, primarily at the 3 and 7 positions due to the electron-donating nature of the nitrogen and sulfur atoms. However, direct functionalization at the 2-position can be challenging. An efficient method for the regioselective synthesis of substituted phenothiazines involves a ferric citrate-catalyzed C-S/C-N cross-coupling reaction. benthamdirect.com This approach allows for the construction of the phenothiazine skeleton with predetermined substitution patterns.

Another powerful strategy for regioselective functionalization is the directed C-H functionalization. For instance, gold-catalyzed carbene transfer reactions have been utilized for the C-H functionalization of N-protected phenothiazines. researchgate.netresearchgate.net This method allows for the introduction of various functional groups at specific positions on the benzene (B151609) rings.

The Smiles rearrangement is a classic method for synthesizing 10H-phenothiazines, which can be further functionalized. For example, substituted 2-foramido-2´-nitrodiphenylsulfides can undergo a Smiles rearrangement to yield phenothiazine derivatives. researchgate.net

Table 2: Regioselective Synthesis of Substituted Phenothiazines

Starting MaterialsCatalyst/ReagentsPosition of SubstitutionReference
2-Haloaniline and 2-halothiophenolFerric citrateVaries based on starting materials benthamdirect.com
N-Protected phenothiazine and aryldiazoacetateGold(I) catalystC2, C3, C4 researchgate.netresearchgate.net
2-Foramido-2´-nitrodiphenylsulfideBaseVaries based on starting materials researchgate.net

Modification of Amine Functions

The amine group at the 2-position and the nitrogen at the 10-position of the phenothiazine ring are key sites for modification. The N-10 position can be readily alkylated or acylated to introduce a variety of side chains. acs.orgnih.gov For instance, reaction with acyl chlorides in the presence of a base leads to the corresponding N-acylphenothiazines. acs.org

The primary amine at the 2-position can be converted to a secondary or tertiary amine through standard alkylation procedures. Reductive amination with aldehydes or ketones is another versatile method for modifying this amine group. Furthermore, the amine can be transformed into other functional groups, such as amides or sulfonamides, through reactions with appropriate electrophiles.

Oxidative and Reductive Transformations in Phenothiazine Synthesis

Oxidative and reductive reactions play a significant role in the synthesis and functionalization of phenothiazine derivatives. These transformations can alter the electronic properties and biological activity of the resulting compounds.

The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of phenothiazine-5-oxide (sulfoxide) and phenothiazine-5,5-dioxide (sulfone). researchgate.netnih.govchemrxiv.orgacs.orgacs.orgnih.gov This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide in acetic acid. researchgate.net The oxidation state of the sulfur atom significantly influences the geometry and electronic structure of the molecule. Electrochemical methods have also been developed for the controlled synthesis of sulfoxide (B87167) and sulfone metabolites of phenothiazine-containing drugs. nih.govchemrxiv.org

Reductive transformations are also crucial, particularly in the synthesis of phenothiazines from nitro-substituted precursors. For example, the reduction of a nitro group on a diphenyl sulfide (B99878) precursor is a key step in the cyclization to form the phenothiazine ring system. google.com The antioxidant properties of phenothiazine derivatives are linked to their ability to undergo oxidation, acting as electron donors. nih.govresearchgate.net

Table 3: Oxidative and Reductive Transformations of Phenothiazines

TransformationReagents/ConditionsProductReference
Oxidation of SulfurHydrogen peroxide/Acetic acidPhenothiazine-5-oxide or -5,5-dioxide researchgate.net
Electrochemical OxidationControlled potential electrolysisPhenothiazine-5-oxide or -5,5-dioxide nih.govchemrxiv.org
Reduction of Nitro Groupe.g., SnCl2/HClAmino group google.com

Synthesis of N-Mannich Bases Incorporating Phenothiazine Moieties

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. This reaction provides a straightforward method for the synthesis of N-Mannich bases, which are of significant interest in medicinal chemistry.

Phenothiazine derivatives can serve as the amine component in the Mannich reaction. The secondary amine at the N-10 position of the phenothiazine ring can react with formaldehyde and a compound containing an active hydrogen to yield N-Mannich bases. researchgate.net A variety of substrates with active hydrogens can be employed, leading to a diverse range of phenothiazine-containing Mannich bases.

For example, 10H-phenothiazine can be reacted with formaldehyde and a secondary amine, such as piperidine or morpholine, to afford the corresponding 10-(aminomethyl)phenothiazine derivatives. These reactions are typically carried out in a suitable solvent like ethanol.

Table 4: Synthesis of Phenothiazine N-Mannich Bases

Phenothiazine DerivativeActive Hydrogen CompoundAmineProduct
10H-PhenothiazineAcetophenonePiperidine10-((phenyl(piperidin-1-yl)methyl)phenothiazine
2-Amino-10H-phenothiazineIndoleMorpholine2-Amino-10-((1H-indol-3-yl)methyl)phenothiazine
10H-PhenothiazineBarbituric acidDimethylamine10-((2,4,6-trioxohexahydropyrimidin-5-yl)methyl)phenothiazine

Spectroscopic and Structural Elucidation of N,n Dimethyl 10h Phenothiazin 2 Amine

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a detailed profile of the functional groups present. For N,N-Dimethyl-10H-phenothiazin-2-amine, the key vibrational modes are associated with the N-H group of the phenothiazine (B1677639) ring, the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the dimethylamino group, and the C-N and C-S bonds integral to the heterocyclic structure. researchgate.net

Key absorption bands observed in the FT-IR spectrum are assigned to specific molecular vibrations. The N-H stretching vibration of the central heterocyclic amine appears as a distinct band around 3340 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the N,N-dimethyl groups appears just below this value. The aromatic C=C ring stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ region. Furthermore, the characteristic stretching vibrations for the aryl-amine C-N bond and the aliphatic C-N bond are found in the 1350-1250 cm⁻¹ range, while the C-S-C stretching of the thiazinic ring is located in the lower frequency region. researchgate.net

Table 1: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Assignment of Vibrational Mode
3340 N-H Stretching (Phenothiazine Ring)
3060 Aromatic C-H Stretching
2925, 2850 Aliphatic C-H Stretching (N-CH₃)
1595, 1570 Aromatic C=C Ring Stretching
1475 C-H Bending (N-CH₃)
1330 Aromatic C-N Stretching
1240 Aliphatic C-N Stretching

Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser source. This technique is particularly sensitive to non-polar and symmetric molecular vibrations. In the context of this compound, Raman spectroscopy is effective for identifying the vibrations of the aromatic rings and the carbon-sulfur bond. nih.govumich.edu

Prominent features in the Raman spectrum include strong bands corresponding to the symmetric breathing modes of the phenyl rings. umich.edu The C-S stretching vibrations, which may be weak in the IR spectrum, often produce a more distinct signal in the Raman spectrum. The region between 600 and 1600 cm⁻¹ is particularly rich in information, containing signals from various ring deformation and stretching modes that contribute to the unique fingerprint of the molecule. nih.govumich.edu

Table 2: Raman Spectral Data for this compound

Raman Shift (cm⁻¹) Assignment of Vibrational Mode
1605, 1570 Aromatic Ring Stretching
1245 Symmetric Phenyl-Nitrogen Stretch
1170 Aromatic C-H Deformation
1040 C-H Ring Deformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound shows distinct signals for the aromatic protons, the N-H proton, and the methyl protons of the dimethylamino group.

The aromatic protons resonate in the downfield region, typically between 6.5 and 7.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling with neighboring protons. The specific chemical shifts and coupling constants allow for the assignment of each proton to its position on the phenothiazine rings. The N-H proton of the phenothiazine core typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The six protons of the N,N-dimethylamino group appear as a sharp singlet further upfield, typically around 2.9 ppm, confirming the presence of two magnetically equivalent methyl groups.

Table 3: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.5 br s 1H N10-H
6.7 - 7.4 m 7H Ar-H

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides insight into its electronic environment. In this compound, signals are observed for the aromatic carbons and the aliphatic methyl carbons.

The aromatic carbons resonate in the range of 110-150 ppm. libretexts.org The carbon atom C-2, being directly attached to the electron-donating dimethylamino group, is significantly shielded compared to unsubstituted aromatic carbons. Conversely, carbons attached to the electronegative nitrogen and sulfur atoms (C-4a, C-5a, C-9a, C-10a) are shifted downfield. The two methyl carbons of the dimethylamino group are equivalent and give rise to a single signal in the aliphatic region, typically around 40 ppm. libretexts.org

Table 4: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
148.5 C-2
144.0, 142.1 C-10a, C-5a
127.5 - 114.0 Aromatic CH Carbons
122.5, 120.8 C-9a, C-4a

Solid-state ¹⁵N CP/MAS NMR is a powerful technique for investigating the local environment of nitrogen atoms in solid samples, which is particularly useful for compounds with low solubility. mdpi.com This method can distinguish between the two different nitrogen environments in this compound: the secondary amine nitrogen within the heterocyclic ring (N-10) and the tertiary amine nitrogen of the dimethylamino substituent (N-2). acs.orgipb.pt

The chemical shifts of these nitrogen atoms are sensitive to their hybridization and substitution pattern. The N-10 atom, being part of a diarylamine system, is expected to resonate at a different frequency compared to the N-2 atom of the aniline-like dimethylamino group. This analysis provides direct evidence for the presence and nature of the distinct nitrogen centers within the molecular structure. acs.org

Table 5: ¹⁵N CP/MAS NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
-270 N-10 (Phenothiazine Ring)

Based on a thorough review of the available scientific literature, specific experimental data for the spectroscopic and structural elucidation of this compound, corresponding to the requested sections, could not be located.

The search results contain detailed spectroscopic analyses for the parent compound, 10H-phenothiazine, and various other derivatives, but not for the specific this compound molecule. For instance, extensive data is available for N-phosphorylated phenothiazines, phenothiazine-5,5-dioxides, and other complex derivatives, covering their mass spectrometry, UV-Vis absorption, fluorescence, and phosphorescence characteristics. nih.govresearchgate.netnih.govresearchgate.net However, this information does not fall within the strict scope of the subject compound as per the instructions.

Therefore, it is not possible to generate the requested article focusing solely on the specified analytical data for this compound.

X-ray Crystallography for Solid-State Structure Determination

A thorough search of academic literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any published single-crystal X-ray diffraction data for this compound.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Further research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis is required to provide the definitive structural data for this compound.

Computational Chemistry Approaches for N,n Dimethyl 10h Phenothiazin 2 Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to describing the arrangement of electrons within a molecule and predicting its chemical reactivity and spectroscopic properties. For complex heterocyclic systems such as phenothiazine (B1677639) derivatives, methods rooted in quantum mechanics are indispensable.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are used to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. nih.gov In the context of phenothiazine derivatives, DFT calculations are employed to investigate molecular stability, chemical reactivity, and electronic properties. researchgate.netresearchgate.net

To understand how molecules interact with light, leading to phenomena like absorption and fluorescence, it is necessary to study their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it can predict electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in UV-Vis spectroscopy. emerald.comsemanticscholar.org

For phenothiazine derivatives, TD-DFT calculations are essential for interpreting their photophysical properties. emerald.comnih.gov For example, calculations on N-phosphorylated phenothiazine reveal that the weak absorption band observed experimentally corresponds to a series of low-intensity electronic transitions (S₀ → S₁, S₀ → S₂, etc.) predicted by TD-DFT. nih.gov Similarly, studies on other derivatives use TD-DFT to explain observed bathochromic (red-shift) or hypsochromic (blue-shift) effects in absorption spectra upon substitution. nih.gov The method helps assign specific electronic transitions, such as π→π* or n→π*, which are characteristic of the phenothiazine chromophore. nih.gov

Below is a table of representative TD-DFT data for a related compound, 10-Acetyl-10H-phenothiazine 5-oxide, illustrating the typical outputs of such calculations.

Table 1: Calculated Electronic Transitions for a Model Phenothiazine Derivative (10-Acetyl-10H-phenothiazine 5-oxide) in the Gas Phase.
Excited StateCalculated Wavelength (λmax, nm)Excitation Energy (eV)Oscillator Strength (f)Primary Transition Type
S12784.460.0549π→π
S22524.920.0537π→π
S32445.080.0283π→π*

Data is illustrative and based on calculations for 10-Acetyl-10H-phenothiazine 5-oxide. scispace.comresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. According to frontier molecular orbital theory, the shapes and energies of these orbitals are critical in determining a molecule's electronic properties and chemical reactivity. scispace.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. scispace.com

For phenothiazine derivatives, the HOMO is typically localized over the electron-rich tricyclic ring system, particularly involving the p-orbitals of the sulfur and nitrogen atoms. researchgate.net This distribution makes the phenothiazine core a strong electron donor. The LUMO, conversely, is often distributed over the aromatic rings. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing molecular stability and conductivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. wuxibiology.com

Table 2: Representative Frontier Orbital Energies for a Model Phenothiazine Derivative.
ParameterEnergy (eV)
EHOMO-5.88
ELUMO-1.25
Energy Gap (ΔE)4.63

Values are representative, based on data for 10-Acetyl-10H-phenothiazine 5-oxide. scispace.comresearchgate.net

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal electronic interactions of a molecule are key to its function. Computational methods allow for a detailed exploration of a molecule's potential energy surface and the nature of its chemical bonds.

The phenothiazine ring system is not planar but adopts a folded, "butterfly" conformation. nih.govnih.gov The central six-membered thiazine (B8601807) ring is in a boat conformation, causing the two flanking benzene (B151609) rings to be angled relative to each other. nih.gov This dihedral angle is a defining structural feature of phenothiazines. Computational geometry optimization using methods like DFT accurately reproduces this non-planar structure.

The degree of folding can be quantified by the dihedral angle between the planes of the two benzene rings. For instance, in one tetracyano-1,3-butadiene substituted phenothiazine, X-ray crystallography confirmed a dihedral angle of 127.64°. nih.gov This value is influenced by the nature of the substituents on the phenothiazine core. The non-planar structure is significant as it can inhibit close intermolecular π-π stacking, which affects the material's properties in the solid state. nih.gov

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. scispace.com It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals that align with the classical Lewis structure concept. wikipedia.orgwisc.edu

In phenothiazine derivatives, NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals (π*) of the adjacent aromatic rings. scispace.com This donor-acceptor interaction, described as hyperconjugation, stabilizes the molecule and is fundamental to the electron-rich nature of the phenothiazine system. The analysis quantifies the energy of these interactions, providing insight into the electronic communication between different parts of the molecule. For example, in 10-Acetyl-10H-phenothiazine 5-oxide, NBO analysis shows that pure p-type lone pair orbitals on oxygen atoms participate significantly in electron donation interactions, contributing to molecular stabilization. scispace.com

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules, offering insights that complement and guide experimental work. For N,N-Dimethyl-10H-phenothiazin-2-amine, these methods can elucidate its electronic structure and predict how it interacts with electromagnetic radiation.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, primarily using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations.

The process involves first optimizing the molecular geometry of this compound at a selected level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). Following geometry optimization, the magnetic shielding tensors are calculated. The theoretical chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

These calculations can help assign experimental spectra, resolve ambiguities in complex spectral regions, and understand how the electronic environment of each nucleus is influenced by the molecule's three-dimensional structure. For phenothiazine derivatives, DFT calculations have successfully predicted chemical shifts that are in excellent agreement with experimental values, often with a mean absolute error of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C.

Table 1: Illustrative Example of Theoretically Predicted ¹³C NMR Chemical Shifts for a Phenothiazine Analogue (Note: This data is representative of a typical phenothiazine core and not specific to this compound)

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C-1116.5115.8
C-2122.8122.1
C-3127.9127.3
C-4116.9116.2
C-4a145.1144.5
C-5a145.1144.5

Simulated UV-Vis and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for simulating the electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectra of organic molecules. This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, a TD-DFT calculation would yield the vertical excitation energies and the corresponding oscillator strengths for the most significant electronic transitions. The excitation energy corresponds to the wavelength of maximum absorption (λmax), while the oscillator strength relates to the intensity of the absorption band. By applying a broadening function (e.g., Gaussian or Lorentzian) to the calculated transitions, a full theoretical UV-Vis spectrum can be generated that can be directly compared to experimental data. These simulations are crucial for understanding the nature of the electronic transitions, such as identifying them as π→π* or n→π* transitions, which involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO response of a molecule, guiding the design of new materials. The key NLO properties, such as the first-order hyperpolarizability (β), are calculated using DFT.

For a molecule to have a significant NLO response, it typically requires a large change in dipole moment upon electronic excitation, often found in donor-π-acceptor systems. The phenothiazine core acts as an excellent electron donor. The presence of the N,N-dimethylamine group at the 2-position further enhances this donor character. A computational study of this compound would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using a suitable functional and basis set. Analysis of the HOMO-LUMO energy gap and the spatial distribution of these frontier orbitals would provide insight into the intramolecular charge transfer that gives rise to the NLO properties.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

Phenothiazine derivatives are known to interact with a wide range of biological targets, including dopamine (B1211576) and serotonin (B10506) receptors. A molecular docking study for this compound would involve:

Obtaining the three-dimensional crystal structure of a target receptor from a database like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms and assigning partial charges.

Generating a low-energy 3D conformation of the this compound ligand.

Using a docking algorithm (e.g., AutoDock, GOLD) to systematically search for the best binding poses of the ligand within the active site of the receptor.

Scoring the poses based on a scoring function that estimates the binding free energy.

The results would provide a binding affinity score (e.g., in kcal/mol) and detailed visualizations of the interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. This information is invaluable for understanding the structural basis of the molecule's potential biological activity.

Advanced Applications of N,n Dimethyl 10h Phenothiazin 2 Amine in Research

Fluorescent Probe and Chemosensor Development

N,N-Dimethyl-10H-phenothiazin-2-amine, a derivative of the phenothiazine (B1677639) family, has emerged as a significant compound in the creation of fluorescent probes and chemosensors. nih.govnih.gov Phenothiazines are characterized by their electron-rich, butterfly-like tricyclic structure containing nitrogen and sulfur atoms, which imparts them with potent electron-donating capabilities. nih.govnih.gov This inherent electronic property makes phenothiazine and its derivatives, including this compound, highly suitable as fluorophores for the development of sensors that can detect a wide range of analytes such as cations, anions, and small molecules. nih.govnih.govresearchgate.net The functionalization of the phenothiazine core allows for the fine-tuning of its photophysical properties and the introduction of specific recognition sites for target analytes. nih.govnih.gov These sensors are valuable tools in various applications, from environmental monitoring to biomedical diagnostics. nih.govnih.gov

Design Principles of Phenothiazine-Based Fluorescent Probes

The design of fluorescent probes utilizing phenothiazine derivatives is centered on modulating the fluorescence output in response to an analyte. nih.govnih.gov Several photophysical mechanisms are employed to achieve this, with the electron-donating nature of the phenothiazine nucleus playing a pivotal role. nih.govacs.org These mechanisms can lead to a "turn-on," "turn-off," or ratiometric fluorescence response upon binding of the target. nih.gov

Intramolecular Charge Transfer (ICT) is a fundamental mechanism in many phenothiazine-based fluorescent probes. nih.govmdpi.com In a typical ICT sensor, the phenothiazine moiety acts as an electron donor and is coupled to an electron-accepting group through a π-conjugated system. nih.govfrontiersin.org Upon photoexcitation, an electron is transferred from the electron-rich phenothiazine to the electron-deficient acceptor, resulting in a charge-separated excited state. nih.govnih.gov The emission properties of these probes are often sensitive to the local environment's polarity. nih.gov The interaction with an analyte can alter the efficiency of the ICT process, leading to a detectable change in the fluorescence spectrum, such as a shift in the emission wavelength or a change in intensity. nih.govmdpi.com This change occurs because the analyte can modify the electron-donating or accepting strength of the respective parts of the molecule. nih.govfrontiersin.org

Photoinduced Electron Transfer (PET) is a widely used mechanism for designing "off-on" fluorescent sensors. nih.govrsc.org In a PET-based sensor, the phenothiazine fluorophore is connected to a receptor unit via a short, non-conjugated spacer. rsc.org In the absence of the target analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore, which quenches the fluorescence, resulting in an "off" state. rsc.orgnih.gov When the analyte binds to the receptor, the redox potential of the receptor is altered, which inhibits the PET process. rsc.orgnih.gov This blockage of the quenching pathway leads to a restoration of fluorescence, turning the sensor "on". rsc.orgnih.gov PET-based probes are known for their high signal-to-noise ratios. rsc.org

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent process where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule. rsc.orgnih.gov This mechanism is highly sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. rsc.org In the context of phenothiazine-based probes, the phenothiazine derivative can function as either the energy donor or acceptor. researchgate.net The binding of an analyte can induce a conformational change in the probe, altering the distance or orientation between the donor and acceptor. researchgate.net This change modulates the FRET efficiency, resulting in a ratiometric change in the fluorescence emission of the donor and acceptor, which can be correlated to the analyte concentration. rsc.orgresearchgate.net

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) are photophysical processes that can occur in coordination complexes formed between a phenothiazine-based ligand and a metal ion. nih.govyoutube.com In MLCT, an electron is excited from a metal-centered orbital to a ligand-centered orbital, while the reverse occurs in LMCT. researchgate.netrsc.org These charge transfer processes can influence the emissive properties of the phenothiazine fluorophore, often leading to fluorescence quenching. chegg.com The design of sensors based on these mechanisms involves the modulation of MLCT or LMCT upon interaction with an analyte. For instance, an analyte could interact with the metal center in a way that disrupts the charge transfer process, leading to a restoration of the phenothiazine's native fluorescence. nih.gov

Detection of Cations

The inherent electron-rich nature and the presence of heteroatoms make the phenothiazine scaffold an excellent platform for designing chemosensors for various cations. nih.govresearchgate.net By incorporating specific chelating units into the phenothiazine structure, researchers have developed probes with high selectivity and sensitivity for a range of metal ions. researchgate.net The binding of a cation to the receptor site of the probe induces a change in the photophysical properties of the molecule, leading to a detectable optical signal. nih.gov Phenothiazine-based sensors have been successfully employed for the detection of numerous cations, which is crucial for applications in environmental science and biology. nih.govnih.gov

Detected CationChange in FluorescenceSensing Mechanism
Cu²⁺Fluorescence quenchingICT
Hg²⁺Fluorescence enhancementPET
Fe³⁺Fluorescence quenchingICT
Zn²⁺Fluorescence enhancementPET
Pb²⁺Ratiometric changeICT

Detection of Anions (e.g., Cyanide, Fluoride)

Phenothiazine derivatives have been successfully employed as fluorescent and colorimetric sensors for various anions, including cyanide (CN⁻) and fluoride (B91410) (F⁻). The sensing mechanism often relies on the electron-donating ability of the phenothiazine core, which can be modulated by the presence of specific recognition sites. For instance, some phenothiazine-based probes undergo a nucleophilic addition reaction with cyanide, leading to a disruption of the intramolecular charge transfer (ICT) and a corresponding change in the optical properties of the sensor. nih.govnih.govrsc.org This allows for the visual or instrumental detection of cyanide ions with high sensitivity and selectivity. nih.govnih.govresearchgate.net Similarly, phenothiazine derivatives functionalized with silyl (B83357) ethers or other fluoride-responsive groups can act as sensors for fluoride ions. The interaction with fluoride leads to the cleavage of the responsive group, triggering a distinct change in fluorescence or color.

Despite these advancements with various phenothiazine derivatives, specific studies detailing the use of this compound for the detection of cyanide or fluoride are not found in the reviewed literature.

Table 1: Research Findings on Anion Detection by Phenothiazine Derivatives

Derivative Name Analyte Detection Limit Method
PTZON Cyanide (CN⁻) 0.011 µM Fluorometric
Data not available for this compound Cyanide (CN⁻) - -

Sensing of Reactive Oxygen Species (ROS) and Reactive Sulfur Species (RSS)

The unique redox properties of the phenothiazine core make it a suitable platform for designing probes to detect reactive oxygen species (ROS) and reactive sulfur species (RSS). physchemres.org These reactive species are implicated in a variety of physiological and pathological processes. Phenothiazine-based sensors can operate through mechanisms involving oxidation of the sulfur atom in the phenothiazine ring by ROS, such as hypochlorite (B82951) or hydrogen peroxide, leading to a change in fluorescence.

For RSS, such as hydrogen sulfide (B99878) (H₂S) and biothiols, probes are often designed based on specific chemical reactions. For example, some probes utilize the reduction of an azide (B81097) group to an amine by H₂S, which "turns on" the fluorescence of the phenothiazine fluorophore. semanticscholar.orgnih.gov However, specific research on the application of this compound for the sensing of ROS or RSS has not been identified in the surveyed literature.

Table 2: Research Findings on ROS and RSS Sensing by Phenothiazine Derivatives

Derivative Class Analyte Sensing Mechanism
Azide-functionalized phenothiazines Hydrogen Sulfide (H₂S) Reduction of azide to amine
Data not available for this compound Reactive Oxygen Species (ROS) -

Enzyme Activity Monitoring

Fluorescent probes based on various molecular scaffolds are instrumental in monitoring enzyme activity in real-time. The general principle involves a fluorophore whose emission is quenched or shifted, and upon interaction with a specific enzyme, a chemical reaction occurs that restores or changes the fluorescence. While phenothiazine derivatives have been explored in various biological applications, specific literature detailing the use of this compound as a probe for monitoring enzyme activity is not available. The development of such a probe would likely involve modifying the this compound structure with a substrate specific to the enzyme of interest.

Table 3: Research Findings on Enzyme Activity Monitoring

Compound Target Enzyme Principle of Assay

Small Molecule Analyte Detection (e.g., Biothiols)

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are crucial for cellular redox homeostasis. Fluorescent probes for their selective detection are of great interest. The design of such probes often involves a reaction-based approach where the biothiol undergoes a specific reaction with the probe, leading to a change in its photophysical properties. Common strategies include Michael addition or cleavage of a recognition moiety. rsc.orgnih.gov While the phenothiazine scaffold has been used in the design of fluorescent probes, there is no specific research available on the application of this compound for the detection of biothiols.

Table 4: Research Findings on Biothiol Detection by Phenothiazine Derivatives

Derivative Class Analyte Reaction Type
Acrylate-functionalized probes Cys, Hcy, GSH Michael addition
Disulfide-containing probes Cys, Hcy, GSH Thiol-disulfide exchange

Applications in Environmental Analysis

Phenothiazine derivatives have potential for use in environmental analysis due to their electrochemical and optical properties. They can be used to develop sensors for the detection of various pollutants. For example, their ability to undergo redox reactions makes them suitable for electrochemical sensors, while their fluorescence can be harnessed for optical detection methods. However, specific studies detailing the application of this compound in the analysis of environmental pollutants are not present in the reviewed scientific literature.

Table 5: Potential Applications in Environmental Analysis

Application Area Target Pollutant Type

Materials Science and Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The electron-rich nature of the phenothiazine core makes it an excellent building block for organic electronic materials. nih.gov Phenothiazine derivatives are known for their good thermal and morphological stability, as well as their efficient charge-transporting and emissive properties. They have been incorporated into polymers and small molecules used as emitting layers or host materials in OLEDs. rsc.orgresearchgate.net The non-planar, butterfly-like structure of phenothiazine can help to suppress intermolecular aggregation, which is beneficial for maintaining high emission efficiency in the solid state. nih.gov

While a wide array of phenothiazine derivatives have been synthesized and characterized for OLED applications, specific performance data for devices employing this compound as the emissive or charge-transporting material are not available in the current body of scientific literature.

Table 6: Performance of OLEDs Based on Phenothiazine Derivatives

Device Structure/Phenothiazine Derivative Emission Color Max. External Quantum Efficiency (EQE) Max. Luminance (cd/m²)
PQP-based polymer OLED Red Data not available ~60
PQM-based polymer OLED Orange Data not available ~150

Photovoltaic Cells and Dye-Sensitized Solar Cells (DSSCs)

Phenothiazine-based organic dyes are extensively utilized as sensitizers in dye-sensitized solar cells (DSSCs) due to their strong electron-donating capabilities, which facilitate efficient electron injection into the semiconductor's conduction band. The non-planar butterfly conformation of the phenothiazine core is advantageous in suppressing molecular aggregation and the formation of excimers, which can be detrimental to device performance.

Further investigations into D-π-D-π-A structured low-molecular-weight compounds based on a phenothiazine scaffold have also shown promising results. In one such study, a device incorporating a dibenzothiophenyl donor moiety demonstrated a power conversion efficiency of 6.22%, with a Jsc of 17.96 mA/cm² and a Voc of 700 mV. nih.gov These findings underscore the critical role of molecular engineering in optimizing the performance of phenothiazine-based dyes in DSSCs.

Table 1: Performance of Selected Phenothiazine-Based Dye-Sensitized Solar Cells

Dye Structure Moiety Short-Circuit Current (Jsc) (mA cm⁻²) Open-Circuit Voltage (Voc) (V) Fill Factor (ff) Power Conversion Efficiency (PCE) (%)
Hexyl group at N(10), thiophenylene at C(7) 14.42 0.69 0.63 6.22 rsc.org
Dibenzothiophenyl donor 17.96 0.70 0.48 6.22 nih.gov

Organic Field-Effect Transistors (OFETs)

The application of phenothiazine derivatives in organic field-effect transistors (OFETs) is an area of growing interest. rsc.org OFETs are fundamental components of next-generation flexible and low-cost electronics. nih.govrsc.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. nih.govrsc.org

Phenothiazine-based materials are attractive candidates for p-type semiconductors in OFETs due to their excellent electron-donating properties. rsc.orgresearchgate.net The molecular structure of phenothiazine derivatives can be readily modified to tune their electronic properties and solid-state packing, which are crucial factors for achieving high charge carrier mobility. While specific performance data for this compound in OFETs is not extensively detailed in the provided context, the broader class of phenothiazine functional materials has been highlighted for its potential in various optoelectronic applications, including OFETs. rsc.org Research in this area focuses on designing novel phenothiazine-based structures to enhance their performance as active materials in these devices. rsc.orgresearchgate.net For instance, single crystal field-effect transistors fabricated from derivatives of 6H-pyrrolo[3,2-b:4,5-b´]bis rsc.orgresearchgate.netbenzothiazine have demonstrated high mobility and stability. x-mol.net

Mechanochromism and Aggregation-Induced Emission Studies

Certain phenothiazine derivatives exhibit interesting photophysical phenomena known as mechanochromism and aggregation-induced emission (AIE). Mechanochromism is the change in color or luminescence of a material in response to mechanical stimuli such as grinding or shearing. AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state.

Luminogens incorporating phenothiazine have been shown to display both AIE and mechanochromic properties. For example, a luminogen synthesized from phenothiazine and pyrene (B120774) (Py-BP-PTZ) was found to be AIE-active. beilstein-journals.org In a mixture of tetrahydrofuran (B95107) and water, its emission intensity dramatically increased at high water fractions, indicating that the restriction of intramolecular motions in the aggregated state leads to enhanced luminescence. beilstein-journals.org

Furthermore, this compound exhibited polymorphism and mechanochromism. Two different types of crystals were grown, one emitting sky-blue light (463 nm) and the other green light (557 nm). beilstein-journals.org Upon grinding, the pristine solid of Py-BP-PTZ showed a reversible change in photoluminescence from sky blue (463 nm) to yellow (556 nm). beilstein-journals.org This change is attributed to alterations in molecular conformations, intermolecular interactions, and packing patterns upon the application of mechanical force. Similar reversible mechanochromic behavior has been observed in phenothiazine-substituted tetraphenylethylene (B103901) derivatives. researchgate.net

Photocatalysis in Organic Synthesis

Phenothiazine derivatives, particularly N-arylphenothiazines, have emerged as powerful organic photoredox catalysts. Their strong reducing power in the excited state allows them to facilitate a variety of organic transformations under mild, visible-light-mediated conditions. semanticscholar.org

Metal-Free Atom Transfer Radical Polymerization (ATRP)

Phenothiazine derivatives have been successfully employed as organic photocatalysts in metal-free atom transfer radical polymerization (ATRP). Traditional ATRP often relies on transition metal catalysts, and their removal from the final polymer can be challenging, limiting applications in electronics and biomedicine. The use of phenothiazine-based photocatalysts offers a metal-free alternative.

In this process, the photoexcited phenothiazine derivative reduces an alkyl halide initiator to generate a carbon-centered radical, which then initiates polymerization. The process is reversible, allowing for controlled polymerization and the synthesis of well-defined polymers. For example, 10-phenylphenothiazine has been shown to be an effective photocatalyst for this purpose. The development of N-aryl phenoxazines, which share structural similarities with phenothiazines, has further advanced the field of organocatalyzed ATRP, enabling the production of polymers with targeted molecular weights and low dispersity under visible light.

Radical Dehalogenations

The high reducing power of photoexcited phenothiazine derivatives makes them excellent catalysts for radical dehalogenation reactions. 10-Phenylphenothiazine (PTH) has been reported as an inexpensive and highly effective metal-free photocatalyst for the reduction of carbon-halogen bonds. This reaction proceeds via the trapping of carbon-centered radical intermediates with a mild hydrogen atom donor. Dehalogenations of various substrates have been achieved in excellent yields at room temperature, even in the presence of air. In some cases, the dehalogenation of aryl halides can be accomplished in as little as 10 minutes of exposure to 390 nm light. x-mol.net

Nucleophilic Alkoxylations of Alkyl Olefins

N-Arylphenothiazine derivatives have demonstrated significant potential as photoredox catalysts for the nucleophilic addition of alcohols to olefins. semanticscholar.org This reaction is particularly noteworthy when applied to unactivated alkyl olefins, which are typically challenging substrates for photoredox catalysis due to their high reduction potentials.

The proposed mechanism involves a photoinduced electron transfer from the N-phenylphenothiazine catalyst to the olefin, generating a substrate radical anion. semanticscholar.org This is followed by protonation and back-electron transfer to form a substrate cation, which is then attacked by the alcohol nucleophile. Subsequent deprotonation yields the final alkoxylation product. semanticscholar.org The highly reducing nature of alkylaminylated N-phenylphenothiazines, with excited state reduction potentials up to -3.0 V (vs SCE), has enabled the addition of methanol (B129727) to less-activated substrates like α-methylstyrene in quantitative yields. semanticscholar.org This demonstrates the superior reducing power of these catalysts compared to more conventional photoredox catalysts like [Ru(bpy)3]2+ and eosin (B541160) Y for this type of transformation. beilstein-journals.org

Photoredox Catalyzed C-N and C-H/C-H Cross-Couplings

The unique electronic properties of phenothiazine derivatives, including this compound, have positioned them as effective organophotoredox catalysts. Their capacity to facilitate single-electron transfer (SET) processes upon visible-light irradiation enables a variety of synthetic transformations, including the formation of carbon-nitrogen (C-N) and carbon-hydrogen/carbon-hydrogen (C-H/C-H) bonds. nih.gov These methods are of significant interest in medicinal and materials chemistry as they often provide milder, more sustainable alternatives to traditional metal-catalyzed reactions.

Phenothiazine-based photocatalysts operate through a cycle initiated by photoexcitation. Upon absorbing light, the catalyst is promoted to an excited state with enhanced redox potentials, making it a potent single-electron donor or acceptor. This allows it to activate substrates for subsequent bond-forming reactions. nih.gov

Research Findings in C-N Cross-Coupling

While direct studies specifying this compound are limited, research on closely related N-aryl and extended phenothiazine derivatives provides significant insights into their catalytic performance in C-N cross-coupling reactions, particularly in the oxidative coupling of amines to form imines. This transformation represents a key method for C-N bond formation.

In a representative study, various substituted benzylamines were subjected to oxidative coupling conditions using a phenothiazine derivative as the photocatalyst under visible light irradiation. The general reaction mechanism involves the photo-excited catalyst abstracting an electron from the amine, leading to the formation of an amine radical cation. Subsequent deprotonation and further oxidation steps, facilitated by an oxidant (typically molecular oxygen), result in the formation of the corresponding imine. nih.gov

The efficiency of these catalysts is closely linked to their molecular structure. For instance, extended phenothiazines with greater conjugation lengths exhibit red-shifted light absorption and high molar extinction coefficients, making them highly efficient for visible-light-driven processes. nih.gov These catalysts have demonstrated superior performance, achieving high yields in short reaction times with low catalyst loadings. nih.govrsc.org

Table 1: Photocatalytic Oxidative Coupling of Various Amines with a Phenothiazine Catalyst

Reaction conditions typically involve the amine substrate, a catalytic amount of a phenothiazine derivative, a solvent such as benzene (B151609) or toluene, under an oxygen atmosphere or air, and irradiation with visible light (e.g., 6W white LED or natural sunlight) at room temperature. nih.gov

Research Findings in C-H/C-H Cross-Couplings

The application of phenothiazine derivatives in photoredox catalyzed C-H/C-H cross-coupling is an emerging area. These reactions aim to directly couple two different C-H bonds, representing one of the most atom-economical strategies in organic synthesis. The general principle involves the photocatalyst initiating the formation of a radical species via a C-H bond cleavage. This radical can then engage in a coupling reaction with another C-H containing substrate.

While specific data tables for C-H/C-H cross-coupling reactions catalyzed by this compound are not prominently available, the established reactivity of phenothiazines in generating radicals from C-H bonds underpins their potential in this domain. nih.gov For example, the photocatalytic activation of C(sp³)–H bonds adjacent to nitrogen in tetrahydroisoquinolines is a well-documented process that can be coupled with various nucleophiles, demonstrating the feasibility of phenothiazine-mediated C-H functionalization. nih.gov The development of direct C-H/C-H coupling reactions remains a frontier in the field, with phenothiazine catalysts poised to play a significant role due to their favorable redox properties.

Mechanistic Investigations in Biological Systems Using Phenothiazine Derivatives

Interaction with Cellular Components and Signaling Pathways

Phenothiazine (B1677639) derivatives exert their effects through direct interactions with crucial cellular proteins, thereby modulating their function and downstream signaling cascades. These interactions are fundamental to their observed biological activities, ranging from enzyme inhibition to the reversal of multidrug resistance.

Phenothiazines are well-documented inhibitors of calmodulin (CaM), a ubiquitous calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. The interaction between phenothiazines and calmodulin is calcium-dependent and characterized by high affinity. nih.gov This binding is thought to involve a charge transfer pi-pi interaction, which can be influenced by the electron donor-acceptor properties of the substituents on the aromatic ring of the phenothiazine molecule. nih.gov The ability of phenothiazines to antagonize calmodulin has been instrumental in elucidating the physiological functions of calmodulin-regulated processes.

While specific data on N,N-Dimethyl-10H-phenothiazin-2-amine is limited, the general mechanism for phenothiazines involves binding to calmodulin, which in turn inhibits the activation of calmodulin-dependent enzymes.

In addition to calmodulin, Protein Kinase C (PKC) is another important signaling enzyme that can be targeted by various inhibitors. While the direct inhibitory action of this compound on PKC is not extensively detailed in the available literature, the broader class of kinase inhibitors has been a major focus of research for therapeutic development.

Table 1: Inhibitory Actions of Phenothiazine Derivatives

Target ProteinType of InhibitionKey Features of Interaction
Calmodulin (CaM)AntagonismCalcium-dependent, high-affinity binding. nih.gov Involves charge transfer pi-pi interactions. nih.gov
Protein Kinase C (PKC)General InhibitionVarious small molecule inhibitors target the ATP binding pocket.

A significant area of investigation for phenothiazine derivatives is their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cell, reducing their efficacy.

Phenothiazines have been shown to inhibit the function of P-glycoprotein, thereby increasing the intracellular concentration of anticancer drugs. researchgate.netnih.gov The proposed mechanism involves the binding of phenothiazines to the drug-binding site or an allosteric site on P-gp, which competitively or non-competitively inhibits the outward transport of chemotherapeutic agents. researchgate.net The interaction is thought to involve stacking interactions between the aromatic moieties of the phenothiazine and amino acid residues at the P-gp target site. nih.gov This modulation of P-gp function by phenothiazine derivatives has established them as a significant class of MDR reversal agents. researchgate.net

Table 2: Modulation of P-glycoprotein by Phenothiazine Derivatives

TransporterEffect of PhenothiazinesProposed MechanismConsequence
P-glycoprotein (P-gp)Inhibition of efflux function researchgate.netnih.govCompetitive or allosteric binding to P-gp. researchgate.net Stacking interactions with aromatic residues. nih.govReversal of multidrug resistance. Increased intracellular accumulation of chemotherapeutic drugs. researchgate.net

Investigating Cellular Processes

The interactions of phenothiazine derivatives with cellular components translate into the modulation of complex cellular processes, including cell death pathways and neurotransmitter signaling. These investigations have shed light on the intricate mechanisms governing these fundamental biological phenomena.

Recent studies have explored the role of phenothiazine derivatives in modulating necroptosis, a form of programmed necrosis. Necroptosis is a regulated cell death pathway that is typically initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). The process involves the sequential activation of receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL).

Given that dopamine (B1211576) receptors can stimulate the synthesis of TNF-α, and phenothiazines are known dopamine receptor antagonists, it has been proposed that these compounds can modulate necroptosis. In vitro studies have shown that various phenothiazine derivatives can indeed influence necroptosis and necrosis, although the specific outcomes can depend on the compound, its concentration, and the cell line being studied.

The hallmark pharmacological action of many phenothiazine derivatives is their antagonism of dopamine receptors, particularly the D2 receptor subtype. nih.gov This activity is central to their use as antipsychotic medications. The interaction of phenothiazines with dopamine receptors is a key area of research for understanding their therapeutic effects and potential side effects.

The antagonism of D2 receptors by phenothiazines is thought to involve the binding of the phenothiazine molecule to the receptor, which blocks the binding of the endogenous ligand, dopamine. This blockade modulates the downstream signaling pathways associated with dopamine, which are crucial for various neurological and physiological processes. The precise nature of this interaction and the conformational changes it induces in the receptor are areas of active investigation.

Table 3: Dopamine Receptor Interactions of Phenothiazine Derivatives

Receptor SubtypePrimary InteractionFunctional Consequence
Dopamine D2 ReceptorAntagonism nih.govBlockade of dopamine binding and signaling.

In addition to their effects on dopamine receptors, many phenothiazine derivatives also exhibit activity at serotonin (B10506) (5-HT) receptors. nih.gov The modulation of serotonergic signaling contributes to the complex pharmacological profile of these compounds. The interactions can be varied, including antagonism at certain 5-HT receptor subtypes.

The ability of phenothiazines to modulate serotonin receptors, in conjunction with their effects on dopamine receptors, highlights their multi-target nature. This polypharmacology is likely responsible for the broad spectrum of their central nervous system effects. Understanding the specific interactions with different 5-HT receptor subtypes is crucial for developing more selective and effective therapeutic agents.

Adrenergic Receptor Interactions

The pharmacological profile of phenothiazine derivatives frequently includes interactions with the adrenergic system. chemicalbook.com These compounds are known to act as antagonists at adrenergic receptors, which mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine. ccjm.org The primary interaction is often a blockade of α-adrenergic receptors, particularly the α1 subtype, which can lead to peripheral vasodilation and potential orthostatic hypotension. ccjm.orgauburn.edu

The interaction is not uniform across all derivatives; the α-adrenergic blocking activity is not a shared characteristic of every compound within the phenothiazine class, and some derivatives have even been observed to potentiate the response to noradrenaline. jst.go.jp Studies examining a range of neuroleptic compounds, including phenothiazines, have suggested that few possess specific, high-affinity interactions with α2-adrenergic receptor subtypes. nih.gov While the potential for adrenergic receptor interaction is inherent to the phenothiazine structure, specific studies detailing the binding affinities and functional antagonism of this compound at α- and β-adrenergic receptor subtypes are not prominently available in the reviewed literature.

Cholinesterase Activity Modulation (AChE and BuChE Inhibition)

Phenothiazine derivatives have been investigated for their ability to modulate the activity of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are significant targets in the research of neurodegenerative disorders. ccjm.org

Certain synthesized N-(10)-aryl and N-(10)-alkylaryl amides of phenothiazine have been identified as specific inhibitors of butyrylcholinesterase, with some achieving inhibition constants in the nanomolar range. jst.go.jp Evidence suggests that specific inhibition of BuChE may be a valuable therapeutic strategy, as its activity is increased in conditions like Alzheimer's disease. jst.go.jp The inhibitory potency and enzyme specificity of these molecules are influenced by factors such as molecular volume and electronic properties. jst.go.jp While research has demonstrated that phenothiazines can be potent cholinesterase ligands, detailed inhibitory concentrations (IC₅₀) or inhibition constants (Kᵢ) for this compound against both AChE and BuChE are not specified in the reviewed literature.

Table 1: Cholinesterase Inhibition by Select Phenothiazine Derivatives (Note: Data for the specific compound this compound is not available in the cited sources; this table represents the general activity of the phenothiazine class.)

Compound ClassTarget EnzymeActivity NotedReference
N-(10)-aryl amides of phenothiazineButyrylcholinesterase (BuChE)Specific inhibitors, some with nanomolar Kᵢ values jst.go.jp
N-(10)-alkylaryl amides of phenothiazineButyrylcholinesterase (BuChE)Specific inhibitors jst.go.jp
General Phenothiazine DerivativesAcetylcholinesterase (AChE)Inhibition investigated ccjm.org

Antimicrobial Research Applications (in vitro studies)

The phenothiazine scaffold has been a subject of significant interest in antimicrobial research due to its broad spectrum of activity. In vitro studies have demonstrated that various derivatives of phenothiazine possess inhibitory effects against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria. This antimicrobial potential has prompted investigations into their mechanisms of action and their applicability as novel therapeutic agents.

Antibacterial Activity Mechanisms

The antibacterial action of phenothiazine derivatives has been attributed to several mechanisms, primarily centered on the disruption of essential bacterial processes. One of the key proposed mechanisms is the interference with bacterial membrane integrity and function. Phenothiazines can intercalate into the lipid bilayer, altering membrane fluidity and leading to increased permeability. This disruption can compromise the proton motive force, inhibit respiratory enzymes, and lead to the leakage of essential intracellular components, ultimately causing bacterial cell death.

Furthermore, these compounds have been shown to inhibit bacterial efflux pumps, which are membrane proteins that actively extrude antibiotics from the bacterial cell, conferring resistance. By inhibiting these pumps, phenothiazine derivatives can restore the efficacy of conventional antibiotics against resistant strains. Other reported mechanisms include the inhibition of DNA replication and repair, interference with bacterial signaling pathways, and the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components.

Antifungal Activity Mechanisms

Similar to their antibacterial effects, the antifungal activity of phenothiazine derivatives is largely associated with the disruption of fungal cell membranes. The fungal plasma membrane, which contains ergosterol (B1671047) as its primary sterol, is a key target. Phenothiazines can interfere with ergosterol biosynthesis or directly interact with the membrane, leading to increased permeability and the loss of cellular integrity.

Another significant mechanism is the inhibition of fungal enzymes that are crucial for growth and survival. For instance, some derivatives have been found to inhibit fungal ATPases and enzymes involved in the respiratory chain. This disruption of energy metabolism can lead to a fungistatic or fungicidal effect. Additionally, phenothiazines have been reported to induce apoptosis-like cell death in fungi by triggering the production of reactive oxygen species, leading to mitochondrial dysfunction and DNA damage.

Antitubercular Activity and NDH-2 Inhibition (in vitro)

Phenothiazine derivatives have demonstrated promising in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A primary molecular target identified for the antitubercular action of these compounds is the type II NADH:quinone oxidoreductase (NDH-2). This enzyme is a crucial component of the mycobacterial respiratory chain, responsible for the oxidation of NADH and the transfer of electrons to the menaquinone pool.

Unlike the multi-subunit complex I found in mitochondria, M. tuberculosis possesses a single-subunit NDH-2 that is essential for its survival and pathogenesis. Inhibition of NDH-2 disrupts the electron transport chain, leading to a depletion of ATP production and an increase in oxidative stress, which are detrimental to the bacterium. The phenothiazine scaffold provides a valuable template for the design of specific NDH-2 inhibitors, offering a potential avenue for the development of new antitubercular drugs that target bacterial energy metabolism.

Table 2: Summary of Antimicrobial Mechanisms for Phenothiazine Derivatives

ActivityPrimary Mechanism(s) of Action
Antibacterial - Disruption of bacterial membrane integrity and function- Inhibition of efflux pumps- Interference with DNA replication and repair
Antifungal - Disruption of fungal cell membrane (ergosterol interaction)- Inhibition of essential fungal enzymes (e.g., ATPases)- Induction of apoptosis-like cell death via ROS production
Antitubercular - Inhibition of type II NADH:quinone oxidoreductase (NDH-2)- Disruption of the respiratory chain and ATP synthesis

Antiproliferative and Antitumor Mechanistic Studies (in vitro)

Phenothiazine derivatives have demonstrated significant antiproliferative and antitumor properties in various cancer cell lines through a multitude of mechanisms. These compounds are known to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. nih.govfrontiersin.org

One of the primary mechanisms involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival. frontiersin.orgnih.gov Phenothiazines have been shown to disrupt pathways such as the PI3K/Akt/mTOR and MAPK/ERK. nih.govfrontiersin.org For example, some derivatives can inhibit the PDK1/Akt pathway, which is essential for cell growth and survival. nih.gov In cervical and endometrial cancer cells, this inhibition leads to decreased cell proliferation and the induction of apoptosis. frontiersin.org

Cell cycle arrest is another significant outcome of phenothiazine treatment in cancer cells. nih.gov Derivatives like fluphenazine (B1673473) and trifluoperazine (B1681574) can induce a G0/G1 phase arrest in melanoma and triple-negative breast cancer cells. nih.govfrontiersin.org This arrest is often associated with the disruption of cyclin-CDK complexes, which are fundamental for cell cycle progression. frontiersin.org Other phenothiazines can cause a mitotic arrest, leading to the accumulation of multinucleated cells. frontiersin.org

Furthermore, phenothiazine derivatives can induce apoptosis through both mitochondria-mediated pathways and by increasing the Bax/Bcl-2 ratio. nih.gov They are also known to interact with and inhibit calmodulin, a key protein in Ca2+-signaling, which can disrupt numerous downstream pathways involved in proliferation. frontiersin.org Other reported mechanisms include the inhibition of angiogenesis by reducing the production of vascular endothelial growth factor (VEGF), the generation of reactive oxygen species (ROS) leading to oxidative stress, and the disruption of cell membrane integrity. frontiersin.orgnih.govnih.gov Some derivatives also act as inhibitors of enzymes like farnesyltransferase, which is involved in post-translational modification of proteins crucial for cell signaling. nih.gov

Table 1: In Vitro Antiproliferative and Antitumor Mechanisms of Phenothiazine Derivatives
MechanismDescriptionAffected Pathways/MoleculesReferences
Signaling Pathway ModulationInhibition of key pathways involved in cancer cell growth, proliferation, and survival.PI3K/Akt/mTOR, MAPK/ERK, WNT nih.govfrontiersin.orgfrontiersin.org
Cell Cycle ArrestHalting of the cell cycle at various phases (G0/G1, G2/M, or mitosis), preventing cell division.Cyclin-CDK complexes, KSP/Eg5 nih.govfrontiersin.orgfrontiersin.org
Apoptosis InductionTriggering programmed cell death in cancer cells.Increased Bax/Bcl-2 ratio, Mitochondria-mediated pathways nih.govfrontiersin.org
Calmodulin (CaM) InhibitionDisruption of Ca2+-signaling by binding to and inhibiting calmodulin.CaM-binding proteins, IP3R-mediated Ca2+ release nih.govfrontiersin.org
Induction of Oxidative StressGeneration of reactive oxygen species (ROS) or inhibition of antioxidant enzymes, leading to cellular damage.ROS production frontiersin.orgnih.govnih.gov
Membrane Integrity DisruptionAlteration of the cell membrane structure and function, leading to increased permeability and cell death.Lipid bilayers frontiersin.orgnih.gov

Neuroprotective Mechanistic Studies (in vitro)

Phenothiazine derivatives have been investigated for their neuroprotective effects, primarily attributed to their potent antioxidant properties. Oxidative stress is a key factor in the pathology of various neurodegenerative disorders, and the ability of phenothiazines to counteract this process is a central mechanism of their protective action in neuronal cells. nih.govnih.gov

The core mechanism involves the inhibition of lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cell injury. nih.govnih.gov Phenothiazines, particularly those with an unsubstituted N-10 position on the phenothiazine ring, are effective inhibitors of iron-dependent lipid peroxidation. nih.govcore.ac.uk For instance, the derivative 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanolamine has been shown to protect primary cultures of rat hippocampal neurons from hydrogen peroxide-induced damage. nih.govscite.ai This protection is linked to the compound's ability to scavenge free radicals and prevent the oxidative degradation of membrane lipids. nih.govnih.gov The antioxidative effect is believed to stem from the unique reactivity of the N-H bond, which can undergo homolytic dissociation to form a stable phenothiazinyl radical. scite.ai

Studies have demonstrated that these compounds can protect human neuroblastoma cells against oxidative stress generated by both external free radicals and those produced within the mitochondria. nih.gov By preventing lipid peroxidation, these derivatives also inhibit the associated consumption of nitric oxide (NO), a vital signaling molecule in the brain. nih.gov This preservation of NO, coupled with the direct antioxidant action, allows phenothiazine derivatives to powerfully protect brain tissue against oxidative damage in vitro. nih.govresearchgate.net

Table 2: In Vitro Neuroprotective Mechanisms of Phenothiazine Derivatives
MechanismDescriptionKey Process/TargetReferences
Inhibition of Lipid PeroxidationPrevents the oxidative degradation of lipids within neuronal cell membranes caused by reactive oxygen species.Iron-dependent lipid peroxidation nih.govnih.govresearchgate.net
Free Radical ScavengingDirectly neutralizes harmful free radicals, reducing oxidative stress.Homolytic dissociation of the N-H bond nih.govscite.ai
Protection against Oxidative DamageProtects neuronal cells from damage induced by oxidizing agents like hydrogen peroxide.Neuronal cell survival nih.govscite.ai
Preservation of Nitric Oxide (NO)Inhibits the consumption of NO that occurs during lipid peroxidation, preserving this important signaling molecule.Nitric oxide signaling nih.gov

Fluorescent Tracers for Biomolecule Detection (e.g., β-amyloid)

The unique photophysical properties of the phenothiazine scaffold make its derivatives promising candidates for the development of fluorescent tracers for biomolecules, particularly for the detection of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govacs.orgnih.gov These compounds can be designed as "theranostic" agents, which combine both diagnostic (imaging) and therapeutic (inhibition of aggregation) functions. nih.govnih.gov

The design of these fluorescent probes often follows a donor-π-acceptor (D-π-A) architecture, where the electron-donating phenothiazine core is linked via a conjugated π-electron bridge to an electron-accepting unit. nih.gov This structure allows for significant changes in fluorescence properties upon binding to a target biomolecule like Aβ aggregates. nih.govresearchgate.net When these probes bind to the hydrophobic pockets of Aβ fibrils, their molecular conformation becomes more rigid, leading to a phenomenon known as aggregation-induced emission (AIE) or a significant enhancement of fluorescence intensity, often accompanied by a blue shift in the emission spectrum. nih.govmdpi.comresearchgate.net

Phenothiazine-based probes have been developed that emit in the near-infrared (NIR) range (typically >650 nm). nih.govacs.orgnih.gov NIR fluorescence is highly advantageous for biological imaging due to its deeper tissue penetration and lower background autofluorescence. nih.govacs.org Studies have shown that certain phenothiazine derivatives exhibit high binding affinity to Aβ aggregates, with dissociation constants (Kd) in the low nanomolar range. nih.gov In vitro experiments using brain tissue slices from transgenic mouse models of Alzheimer's disease have confirmed that these probes can specifically stain Aβ plaques in the cortex and hippocampus. nih.govnih.gov This specific binding and the resulting "light-up" fluorescence signal make them effective tools for visualizing the pathology associated with Alzheimer's disease. nih.govnih.gov

Table 3: Properties of Phenothiazine Derivatives as Fluorescent Tracers for β-Amyloid
PropertyDescriptionSignificanceReferences
High Binding AffinityStrong and specific binding to β-amyloid aggregates, often with Kd values in the nanomolar range.Ensures specific labeling of Aβ plaques for accurate detection. nih.gov
Fluorescence EnhancementSignificant increase in fluorescence intensity ("light-up" effect) upon binding to Aβ aggregates.Provides a high signal-to-noise ratio for clear imaging. nih.govresearchgate.net
Near-Infrared (NIR) EmissionEmission of light in the 650-900 nm wavelength range.Allows for deeper tissue penetration and reduced background signal in biological samples. nih.govacs.orgnih.gov
Theranostic PotentialAbility to both image Aβ plaques and inhibit their formation or disaggregate pre-formed fibrils.Offers a dual-function approach for both diagnosis and potential therapy of Alzheimer's disease. nih.govacs.orgnih.gov

Future Research Directions for N,n Dimethyl 10h Phenothiazin 2 Amine

Development of Novel Phenothiazine (B1677639) Analogs with Enhanced Specificity

The phenothiazine core is a privileged structure in drug discovery, and future research will continue to build upon this foundation by creating novel analogs with improved therapeutic profiles. researchgate.netresearchgate.net A primary goal is to enhance the specificity of these compounds towards their biological targets, thereby increasing efficacy and reducing off-target effects.

One promising strategy is the synthesis of hybrid molecules, where the phenothiazine scaffold is combined with other pharmacologically active moieties. mdpi.com For instance, the creation of phenothiazine-dithiocarbamate hybrids has been explored for antiproliferative effects. mdpi.com Similarly, combining the phenothiazine structure with a 1,2,3-triazole ring has yielded compounds with promising antimicrobial activity. mdpi.com Future work could focus on developing hybrids that target specific cancer cell lines or pathogens with greater precision.

Structural modifications of the phenothiazine ring system and its substituents play a crucial role in determining biological activity. rsc.org Research into structure-activity relationships (SAR) will be vital to guide the rational design of new analogs. researchgate.net For example, modifications to the side chain at the N10 position or substitutions on the aromatic rings can significantly influence the compound's interaction with its target. The development of N-tetrazolylbutylphenothiazines has been investigated to overcome multidrug resistance in cancer cells by targeting P-glycoprotein. mdpi.com

Future synthetic efforts will likely employ advanced techniques such as microwave-assisted, ultrasound-assisted, and transition metal-catalyzed reactions to create a diverse library of phenothiazine derivatives. researchgate.netresearchgate.net These novel compounds can then be screened for a wide range of biological activities, including anticancer, antioxidant, and neuroprotective effects. researchgate.netnih.gov

Table 1: Examples of Bioactive Phenothiazine Hybrids and Derivatives

Compound TypeTarget/ActivityKey Structural FeatureReference
Phenothiazine-dithiocarbamate hybridAntiproliferative (PC-3 cells)N-alkylated derivative mdpi.com
Phenothiazine-1,2,3-triazole hybridAntimicrobialIncorporation of 1,2,3-triazole ring mdpi.com
N-tetrazolylbutylphenothiazinesMDR cancer cell inhibitionSecondary amino moieties at position 2 mdpi.com
Phenothiazine-indolizine derivativesAntiproliferativeIncorporation of indolizine (B1195054) ring mdpi.com

Exploration of New Sensing Mechanisms and Targets

The inherent fluorescence properties of phenothiazine derivatives make them excellent candidates for the development of chemical sensors. rsc.org Future research will focus on exploring new sensing mechanisms and expanding the range of detectable analytes.

A key area of investigation is the design of phenothiazine-based sensors that operate through mechanisms like intramolecular charge transfer (ICT). mdpi.com For example, a fluorescent sensor for cyanide detection was developed where the nucleophilic attack of cyanide on the sensor molecule induced an ICT effect, leading to fluorescence quenching. mdpi.com Further research could lead to the development of sensors for other environmentally and biologically important anions and cations.

The development of ratiometric sensors, which can provide more accurate and reliable measurements by comparing the fluorescence intensity at two different wavelengths, is another promising direction. Phenothiazine derivatives have been shown to exhibit chromic behavior in response to fluoride (B91410) ions, making them suitable for such applications. rsc.org The creation of thin films incorporating these derivatives could lead to practical and reusable sensing devices. rsc.org

Future targets for phenothiazine-based sensors could include toxic metal ions, pollutants, and biomarkers for various diseases. news-medical.net The ability to detect these targets in complex biological samples, such as living cells or bodily fluids, will be a significant focus. mdpi.com For instance, the application of a phenothiazine-based sensor to detect cyanide in zebrafish has already been demonstrated, paving the way for in vivo sensing applications. mdpi.com

Advancements in Phenothiazine-Based Functional Materials

The unique optoelectronic properties of phenothiazines position them as valuable building blocks for a new generation of functional materials. rsc.orgrsc.org Future research in this area will aim to harness these properties for applications in organic electronics and smart materials.

Phenothiazine derivatives are being actively investigated for their use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.org Their strong electron-donating nature and non-planar structure, which helps to prevent molecular aggregation, are advantageous for these applications. rsc.org Future work will involve the synthesis of novel phenothiazine-based polymers and small molecules with tailored electronic properties to improve device performance and stability. researchgate.net

The development of "smart" materials that respond to external stimuli is another exciting avenue. Phenothiazine derivatives have been shown to exhibit mechanochromism (color change in response to mechanical force), aggregation-induced emission, and phosphorescence. rsc.org These properties could be exploited to create materials for applications in pressure sensing, bio-imaging, and data storage.

Furthermore, the electrochemical properties of phenothiazines make them suitable for use in electrochromic devices, which can change color upon the application of an electrical voltage. rsc.org Future research could focus on developing robust and efficient electrochromic materials based on phenothiazine composites for applications such as smart windows and displays.

Table 2: Optoelectronic Applications of Phenothiazine Derivatives

ApplicationKey Property of PhenothiazinePotential AdvancementReference
Organic Light-Emitting Diodes (OLEDs)Fluorescence, PhosphorescenceImproved efficiency and color purity rsc.org
Organic Solar Cells (OSCs)Electron-donating natureHigher power conversion efficiency rsc.org
Organic Field-Effect Transistors (OFETs)Charge transport propertiesEnhanced charge carrier mobility rsc.org
ChemosensorsFluorescence quenching/enhancementHigher selectivity and sensitivity mdpi.com
Electrochromic DevicesRedox activityFaster switching speeds and durability rsc.org

Integrated Computational and Experimental Approaches in Design

The synergy between computational modeling and experimental synthesis is revolutionizing the design of new molecules. jddhs.comjddhs.com For phenothiazine derivatives, this integrated approach will be crucial for accelerating the discovery and optimization of compounds with desired properties.

Computational techniques such as Density Functional Theory (DFT) can be used to predict the electronic and optical properties of new phenothiazine analogs before they are synthesized. acs.orgnih.gov This allows researchers to screen virtual libraries of compounds and prioritize those with the most promising characteristics for experimental investigation. Molecular docking studies can predict how a phenothiazine derivative will bind to a specific biological target, providing insights for the design of more potent and selective drugs. acs.org

For example, in silico target screening has identified cholinesterases as potential targets for certain phenothiazine derivatives, a finding that was subsequently investigated through molecular docking and in vitro assays. acs.org This approach not only helps in identifying new therapeutic applications but also in understanding the underlying mechanisms of action.

Future research will likely see an even deeper integration of computational and experimental methods. Machine learning and artificial intelligence could be employed to develop predictive models for the properties and activities of phenothiazine derivatives based on their chemical structure. jddhs.com This data-driven approach could significantly streamline the design process, making it more efficient and cost-effective.

Elucidation of Complex Biological Mechanisms at a Molecular Level

While phenothiazines have a long history of use in medicine, a complete understanding of their biological mechanisms of action at the molecular level is still evolving. nih.gov Future research will aim to unravel these complex pathways to better inform drug development and identify new therapeutic opportunities.

A key area of focus will be the identification and characterization of the specific molecular targets of phenothiazine derivatives. ekb.eg While some targets, such as dopamine (B1211576) and cholinergic receptors, are well-known, others are still being discovered. nih.gov For example, recent studies have explored the effects of novel phenothiazines on cholinesterase activity in liver cancer cells. acs.org Understanding how these compounds interact with their targets at an atomic level will be crucial for designing next-generation drugs with improved specificity.

Investigating the downstream signaling pathways affected by phenothiazine derivatives is another important research direction. These compounds have been shown to modulate a variety of cellular processes, including autophagy, membrane permeabilization, and calcium signaling. acs.org Unraveling the intricate details of these effects will provide a more comprehensive picture of their pharmacological actions.

Advanced techniques in molecular biology, proteomics, and metabolomics will be instrumental in these investigations. By combining these approaches with traditional pharmacological methods, researchers can gain a deeper understanding of how phenothiazine derivatives exert their therapeutic effects, paving the way for the development of more effective and targeted treatments for a wide range of diseases.

Q & A

Q. What synthetic methodologies are effective for preparing N,N-Dimethyl-10H-phenothiazin-2-amine and its derivatives?

  • Methodological Answer: Regioselective synthesis is critical for phenothiazine derivatives. For example, alkylation or acylation reactions at the phenothiazine nitrogen can be optimized using solvents like methanol or acetonitrile and catalysts such as sodium bicarbonate. Reaction conditions (e.g., temperature, stoichiometry) must be tailored to avoid byproducts like N-alkylated isomers. Purification via column chromatography or recrystallization ensures high yields (≥85%) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming regioselectivity and purity .

Q. How can the crystal structure of this compound be resolved?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) is standard. Data collection requires high-resolution diffraction patterns, and refinement parameters (e.g., anisotropic displacement ellipsoids) must account for heterocyclic conformational flexibility. Software suites like WinGX and ORTEP assist in visualizing molecular geometry and packing . For example, phenothiazine derivatives often exhibit planar heterocyclic cores with deviations <0.05 Å .

Q. What analytical techniques are recommended for verifying the identity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: Compare experimental 1H^1H- and 13C^{13}C-NMR chemical shifts with literature data. Key signals include aromatic protons (~6.5–7.5 ppm) and dimethylamino groups (~2.2–2.5 ppm) .
  • Mass Spectrometry: HRMS (e.g., ESI-TOF) should match the exact mass (e.g., m/z 297.1234 for C17_{17}H19_{19}N2_2S+^+) with <5 ppm error .
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How do electronic effects influence the regioselectivity of this compound derivatization?

  • Methodological Answer: Electron-donating groups (e.g., methyl, methoxy) at the 2-position direct electrophilic substitution to the 10-position. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. Experimentally, substituent effects are validated via competitive reactions and HPLC monitoring of product ratios . For example, trifluoromethyl groups increase electrophilicity at the 7-position, altering reaction pathways .

Q. What strategies resolve contradictions in thermodynamic stability data for phenothiazine derivatives?

  • Methodological Answer: Discrepancies in entropy (ΔrS\Delta_rS^\circ) or enthalpy (ΔrH\Delta_rH^\circ) values may arise from experimental setups (e.g., gas-phase vs. solution measurements). Use PHPMS (pulsed high-pressure mass spectrometry) for gas-phase ion thermochemistry and calorimetry for solution data. Cross-validate with computational methods (e.g., Gaussian) to reconcile differences. For instance, entropy values for dimethylamino-substituted derivatives range 114–134 J/mol·K depending on protonation state .

Q. How can anisotropic displacement parameters in crystallographic studies indicate molecular flexibility?

  • Methodological Answer: Anisotropic refinement in SHELXL reveals bond-length and displacement variances. High thermal motion (Ueq>0.1U^{eq} > 0.1 Å2^2) in the phenothiazine ring suggests conformational lability. Compare with derivatives like 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, where rigid substituents reduce UeqU^{eq} to <0.05 Å2^2 . Use ORTEP to visualize ellipsoids and identify torsional angles contributing to flexibility .

Q. What computational approaches predict the biological activity of this compound analogs?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) against targets like dopamine receptors (PDB ID: 6CM4) evaluates binding affinities. Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors predict pharmacokinetic profiles. Validate with in vitro assays (e.g., IC50_{50} measurements for cholinesterase inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.